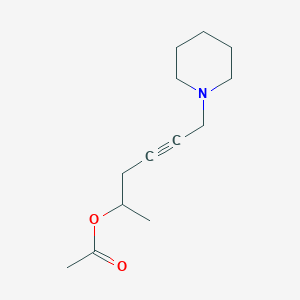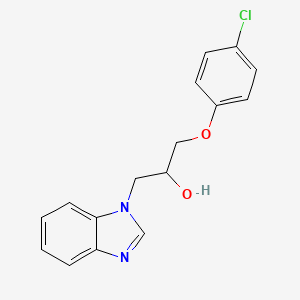![molecular formula C14H19N5O B5120729 N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several biochemical and physiological processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide is a potent inhibitor of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, an enzyme that plays a crucial role in several biochemical and physiological processes. N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, cancer, and diabetes. By inhibiting N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide can modulate several signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been shown to have several biochemical and physiological effects. It can modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By modulating these pathways, this compound can have neuroprotective, anti-inflammatory, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, making it an ideal tool for studying the role of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide in various biological processes. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experimental settings. Additionally, it has a short half-life, which can limit its effectiveness in certain in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and inflammatory conditions. Another direction is to develop more potent and selective N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide involves the reaction of 4-bromo-1-ethylpyridin-2-one with 1-isopropyl-4-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base, followed by the addition of N-ethylcarboxamide and a reducing agent. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been widely used in scientific research for its potential therapeutic applications. Several studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
N-ethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-18(14(20)13-5-6-15-16-8-13)9-12-7-17-19(10-12)11(2)3/h5-8,10-11H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJNWLKHKYSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C(C)C)C(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)

![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)